CID 168011750
Description
Its uniqueness would depend on its molecular framework, functional groups, and physicochemical properties, which are critical for distinguishing it from analogs.
Properties
Molecular Formula |
C10H8N4NaO3S |
|---|---|
Molecular Weight |
287.25 g/mol |
InChI |
InChI=1S/C10H8N4O3S.Na/c1-13-3-5(11-12-13)2-6-8(15)14-7(10(16)17)4-18-9(6)14;/h2-4,9H,1H3,(H,16,17);/b6-2-;/t9-;/m1./s1 |
InChI Key |
IMAXUGUKNJVCMC-VKVLVNHFSA-N |
Isomeric SMILES |
CN1C=C(N=N1)/C=C/2\[C@@H]3N(C2=O)C(=CS3)C(=O)O.[Na] |
Canonical SMILES |
CN1C=C(N=N1)C=C2C3N(C2=O)C(=CS3)C(=O)O.[Na] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 168011750 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound.
Scientific Research Applications
CID 168011750 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its therapeutic potential or as a lead compound for drug development. Industrial applications might include its use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of CID 168011750 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Limitations
Key Insights from Analog Studies
- Synthetic Optimization : Compounds like CAS 899809-61-1 achieve high yields (84%) and purity (99%) via amide coupling, suggesting this compound could benefit from similar catalytic methods .
- Biological Efficacy : Oscillatoxin derivatives show cytotoxicity, implying this compound might require structural modifications to reduce toxicity while retaining activity .
Data Gaps and Recommendations
- Structural Verification: No spectroscopic or crystallographic data for this compound are available. Consult PubChem, SciFinder, or Reaxys for primary data .
Q & A
How to formulate a precise research question for studying CID 168011750?
A well-constructed research question should align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICO (Population, Intervention, Comparison, Outcome). Begin by narrowing a broad topic (e.g., "chemical properties of this compound") to a focused inquiry, such as: "How does the molecular structure of this compound influence its reactivity under varying pH conditions?" Ensure the question is specific, avoids jargon, and addresses gaps in existing literature. Use systematic literature reviews to refine scope and validate novelty .
Q. What are best practices for designing experiments involving this compound?
- Hypothesis-Driven Design : Start with a testable hypothesis (e.g., "this compound exhibits higher stability in aqueous solutions than its analogs").
- Variables and Controls : Define independent (e.g., temperature, solvent type) and dependent variables (e.g., reaction yield). Include negative/positive controls.
- Replication : Use triplicate trials to ensure reproducibility. Document protocols rigorously, including equipment specifications and reagent purity levels, as per experimental reporting standards .
Q. How to conduct a literature review for this compound research?
- Systematic Search : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., "this compound synthesis," "kinetic studies").
- Critical Appraisal : Evaluate sources for methodological rigor (e.g., sample size, statistical methods) and relevance to your hypothesis.
- Gap Analysis : Identify contradictions (e.g., conflicting solubility data) or understudied areas (e.g., catalytic applications) to refine your research focus .
Advanced Research Questions
Q. How to analyze contradictory data in studies on this compound?
Contradictions may arise from methodological differences (e.g., analytical techniques, sample preparation). Address these by:
- Comparative Meta-Analysis : Re-analyze raw datasets (if available) using uniform statistical methods.
- Sensitivity Testing : Assess how minor changes in experimental conditions (e.g., humidity, impurity levels) affect results.
- Contextual Interpretation : Consider whether discrepancies reflect true chemical variability or measurement artifacts (e.g., instrument calibration drift) .
Q. How to validate experimental reproducibility for this compound?
- Detailed Protocols : Publish full experimental procedures, including instrument settings (e.g., HPLC column type, detector wavelength) and raw data in supplementary materials.
- Collaborative Replication : Partner with independent labs to repeat key experiments.
- Error Analysis : Quantify uncertainties (e.g., via standard deviation, confidence intervals) and report limitations transparently .
Q. What ethical considerations apply to human subject research involving this compound?
- Informed Consent : Clearly explain risks (e.g., toxicity) and benefits in participant documentation.
- Data Anonymization : Remove identifiable information from datasets, especially in pharmacokinetic studies.
- IRB Approval : Submit research protocols to an Institutional Review Board for ethical evaluation, particularly for clinical trials or biomarker studies .
Q. How to integrate mixed-methods approaches in this compound research?
Combine quantitative (e.g., spectroscopic analysis) and qualitative methods (e.g., expert interviews on synthesis challenges):
- Triangulation : Cross-validate findings (e.g., correlate NMR data with computational modeling results).
- Sequential Design : Use qualitative insights to refine quantitative hypotheses (e.g., optimizing reaction conditions based on lab technician feedback) .
Methodological Tools and Frameworks
Q. What statistical methods are appropriate for this compound data analysis?
- Multivariate Regression : Model relationships between variables (e.g., temperature vs. reaction rate).
- Principal Component Analysis (PCA) : Identify hidden patterns in spectroscopic or chromatographic datasets.
- Bayesian Inference : Update probability estimates as new data emerge (e.g., toxicity thresholds) .
Q. How to ensure rigor in qualitative studies on this compound applications?
- Thematic Coding : Use software (e.g., NVivo) to categorize interview transcripts or survey responses.
- Member Checking : Share preliminary findings with participants to verify accuracy.
- Reflexivity : Document researcher biases (e.g., prior assumptions about efficacy) to maintain objectivity .
Data Presentation and Publication
Q. What are key requirements for publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
